molecular formula C17H16N2O3 B13633646 1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid

1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid

Cat. No.: B13633646
M. Wt: 296.32 g/mol
InChI Key: BJLFXAZHVHRXBE-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a carboxylic acid group attached to a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzaldehyde and o-phenylenediamine.

    Condensation Reaction: The first step involves the condensation of 2-ethoxybenzaldehyde with o-phenylenediamine in the presence of an acid catalyst to form the intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the benzodiazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid can be compared with other similar compounds, such as:

    1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole: Lacks the carboxylic acid group, which may affect its biological activity and chemical reactivity.

    1-(2-Methoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and interaction with molecular targets.

    1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylicacid: The position of the carboxylic acid group is different, which may affect its chemical properties and biological activity.

The uniqueness of 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C17H16N2O3/c1-3-22-16-7-5-4-6-15(16)19-11(2)18-13-10-12(17(20)21)8-9-14(13)19/h4-10H,3H2,1-2H3,(H,20,21)

InChI Key

BJLFXAZHVHRXBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NC3=C2C=CC(=C3)C(=O)O)C

Origin of Product

United States

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